molecular formula C11H11NO4 B1214083 N-Methacryloyl-5-aminosalicylic acid CAS No. 53193-87-6

N-Methacryloyl-5-aminosalicylic acid

Cat. No.: B1214083
CAS No.: 53193-87-6
M. Wt: 221.21 g/mol
InChI Key: XEYLAWVXYZUVDD-UHFFFAOYSA-N
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Description

N-Methacryloyl-5-aminosalicylic acid is a derivative of 5-aminosalicylic acid. It is known for its applications in various fields such as drug delivery, polymer science, and material science. The compound has a molecular formula of C11H11NO4 and a molecular weight of 221.21 g/mol.

Preparation Methods

N-Methacryloyl-5-aminosalicylic acid can be synthesized using various methods. One common synthetic route involves the reaction of 5-aminosalicylic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods often involve optimizing the reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

N-Methacryloyl-5-aminosalicylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methacryloyl group can be replaced by other nucleophiles.

    Polymerization: this compound can undergo polymerization reactions to form polymers with various applications.

Scientific Research Applications

N-Methacryloyl-5-aminosalicylic acid has several scientific research applications:

    Drug Delivery: The compound is used in the development of acrylic-type polymeric systems for controlled drug delivery.

    Interaction with Metal Ions: The compound demonstrates significant interactions with metal ions such as calcium and zinc.

    Dental Applications: this compound is used as an adhesive primer in restorative resin systems in dentistry.

    Heavy Metal Ion Removal: The compound has strong chelating adsorption ability for heavy metal ions like copper, cadmium, zinc, and lead.

Mechanism of Action

The mechanism of action of N-Methacryloyl-5-aminosalicylic acid involves its interaction with specific molecular targets and pathways. For instance, in drug delivery systems, the compound releases the drug via hydrolysis of the ester bond at the site of the drug moiety. This process is influenced by the polymer hydrophilicity and the pH value of the solution. Additionally, the compound’s interaction with metal ions involves chelation, where it forms stable complexes with the metal ions, facilitating their removal from solutions.

Comparison with Similar Compounds

N-Methacryloyl-5-aminosalicylic acid can be compared with other similar compounds such as:

  • 2-Hydroxy-5-N-methacrylamidobenzoic acid
  • N-(3-Carboxy-4-hydroxyphenyl)methacrylamide
  • 2-Hydroxy-5-[(2-methyl-1-oxo-2-propen-1-yl)amino]benzoic acid

These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. This compound is unique in its combination of methacryloyl and 5-aminosalicylic acid moieties, which confer specific properties useful in drug delivery and metal ion interactions.

Properties

IUPAC Name

2-hydroxy-5-(2-methylprop-2-enoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6(2)10(14)12-7-3-4-9(13)8(5-7)11(15)16/h3-5,13H,1H2,2H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYLAWVXYZUVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201250
Record name N-Methacryloyl-5-aminosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53193-87-6
Record name N-Methacryloyl-5-aminosalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053193876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methacryloyl-5-aminosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 1 liter flask were added 600 ml of acetonitrile, 95.2 g (1.1 mol) of methacrylic acid and 120.1 g (1.1 mol) of chloroformic acid ethyl ester. To this mixture 111.8 g (1.1 mol) of triethylamine was added over a period of 1 hour in a cold bath. Stirring was continued for 1 hour at room temperature and 141.2 g (1 mol) of 5-aminosalicylic acid was added. The mixture was heated for 2 hours at 60° C. The mixture was poured into 5 liter of 1% HCl solution. The deposit was filtered, washed and dried to produce 164.7 g of N-(3-carboxy-4-hydroxyphenyl)methacrylamide.
Quantity
111.8 g
Type
reactant
Reaction Step One
Quantity
141.2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
reactant
Reaction Step Three
Quantity
95.2 g
Type
reactant
Reaction Step Four
Quantity
120.1 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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